7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol is a chemical compound with significant potential in pharmaceutical applications. Its molecular formula is , and it has a molecular weight of 245.66 g/mol. The compound features a pyrido-pyrimidine structure, which is known for its biological activity. The IUPAC name for this compound highlights its structural components, including the chloro and fluoro substituents, as well as the methylthio group.
7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol belongs to the class of heterocyclic compounds, specifically pyrimidines and pyridines. These compounds are often studied for their pharmacological properties and potential therapeutic applications.
The synthesis of 7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol typically involves multi-step organic reactions that may include:
The precise conditions for these reactions, such as temperature, solvent choice, and catalysts, can vary significantly depending on the desired yield and purity of the final product. Techniques like chromatography may be employed to purify intermediates and the final compound.
The molecular structure of 7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol can be represented using various notations:
OC1=C(C=NC(Cl)=C2F)C2=NC(SC)=N1
This notation provides a way to visualize the connectivity of atoms within the molecule.
Key structural data includes:
The compound exhibits a complex arrangement of atoms that contributes to its chemical properties and reactivity.
7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol can participate in various chemical reactions typical of heterocycles:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways. For example, nucleophilic substitution reactions may require basic conditions or polar aprotic solvents.
The mechanism of action for 7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol is primarily related to its interactions with biological targets such as enzymes or receptors:
Research into similar compounds suggests that structural modifications can significantly influence biological activity, making this compound a candidate for further pharmacological studies.
Key physical properties include:
Relevant chemical properties include:
7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol has potential applications in various scientific fields:
The synthesis of halogen-dense pyridopyrimidine derivatives like 7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol (CAS: 2648332-62-9) typically involves sequential functionalization of the central heterocyclic core. This compound exemplifies the strategic challenges in introducing both chloro and fluoro substituents at adjacent positions (C6 and C7), which requires precise control over reaction kinetics and regioselectivity. Multi-step protocols generally commence with the construction of the pyrido[2,3-d]pyrimidine ring system, followed by sequential halogenation steps where chlorine and fluorine atoms are introduced under distinct reaction conditions [2] [9].
A critical advantage of this approach lies in the orthogonal reactivity of halogenation reagents toward specific ring positions. For instance, chlorination at C7 is typically achieved using phosphorus oxychloride (POCl₃) under vigorous conditions, while fluorination at C6 often employs milder nucleophilic fluorinating agents (e.g., KF or CsF) in polar aprotic solvents to avoid displacement of the pre-installed chloro substituent. The molecular architecture of this compound (Molecular Formula: C₈H₅ClFN₃OS; MW: 245.67 g/mol) necessitates stringent purification after each synthetic step, commonly involving recrystallization or column chromatography to isolate intermediates [2] [6].
Table 1: Key Characteristics of 7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol
Property | Value |
---|---|
CAS Number | 2648332-62-9 |
Molecular Formula | C₈H₅ClFN₃OS |
Molecular Weight | 245.67 g/mol |
IUPAC Name | 7-chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol |
SMILES | OC₁=C(C=C(F)C(Cl)=N₂)C₂=NC(SC)=N₁ |
The methylthio (-SCH₃) and hydroxyl (-OH) groups at C2 and C4 positions confer distinctive electronic and hydrogen-bonding properties to this scaffold. The methylthio group is typically introduced early in the synthesis via one of two principal routes: (1) nucleophilic displacement of a chloro precursor (e.g., 2,4,7-trichloropyrido[2,3-d]pyrimidine) using sodium thiomethoxide (NaSCH₃), or (2) direct assembly using methylthiourea as a building block during ring formation [5] [9]. The former approach offers superior regiocontrol, as the C2 chlorine exhibits higher reactivity toward nucleophiles compared to C4 or C7 chlorines due to electronic differentiation within the pyrimidine ring.
The C4-hydroxyl group is most efficiently incorporated through hydrolytic cleavage of a C4-chloro intermediate under controlled alkaline conditions (e.g., NaOH/EtOH). This transformation requires careful optimization to prevent unwanted displacement of the C7-chloro or C6-fluoro substituents. Alternatively, cyclization strategies employing barbituric acid derivatives have been reported for constructing hydroxylated pyridopyrimidines, though these methods are less commonly applied to halogen-rich analogs due to compatibility issues with strong electrophilic halogenating agents [5] [8].
Table 2: Functionalization Strategies for Key Substituents
Position | Functional Group | Synthetic Method | Typical Yield |
---|---|---|---|
C2 | Methylthio (-SCH₃) | Nucleophilic displacement of Cl with NaSCH₃ | 70-85% |
C4 | Hydroxyl (-OH) | Alkaline hydrolysis of C4-Cl | 65-80% |
C6 | Fluoro (-F) | Halogen exchange (Cl→F) using KF/CsF | 50-70% |
C7 | Chloro (-Cl) | POCl₃-mediated chlorination | 80-95% |
Achieving precise regioselective halogenation at the C6 and C7 positions represents a significant synthetic challenge due to the comparable reactivity of these adjacent carbon atoms. Modern approaches leverage catalytic systems to enhance selectivity and reduce stoichiometric waste. While direct fluorination methodologies are still evolving, halogen-exchange protocols (halex reactions) using anhydrous potassium fluoride (KF) or cesium fluoride (CsF) in dimethylformamide (DMF) or dimethylacetamide (DMAc) at elevated temperatures (150-180°C) have proven effective for installing fluorine at C6 after chlorination at C7 [2] [9].
Recent advances in hypervalent iodine catalysis (I(I)/I(III) cycles), though not yet directly applied to this specific compound, provide valuable insights for future fluorination strategies. These systems enable regioselective fluorination of unsaturated systems through electrophilic activation pathways, operating under milder conditions than conventional halex reactions [3]. For chlorination, Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) can enhance regioselectivity during electrophilic chlorination, particularly when differentiating between electron-deficient positions in polyhalogenated heterocycles. The orthogonal reactivity of chlorine versus fluorine toward subsequent nucleophilic substitutions provides strategic advantages for further derivatization in medicinal chemistry applications [1] [5].
The synthesis of complex pyridopyrimidines like our target compound presents a methodological choice between traditional solution-phase chemistry and emerging solid-phase strategies. Solution-phase synthesis remains the dominant approach, offering direct scalability and compatibility with harsh reaction conditions (e.g., high temperatures, strong electrophiles) required for halogenation steps. This method facilitates intermediate isolation and characterization at each stage, crucial for quality control in multi-step sequences involving sensitive functional groups [4] [7] [10].
Solid-phase synthesis (SPS), while less developed for this specific scaffold, offers potential advantages in rapid analog generation and simplified purification. In SPS, the pyridopyrimidine precursor would be anchored to a resin (e.g., chlorotrityl resin) through a carboxylic acid or amino handle, enabling sequential modifications through "catch-and-release" methodology. However, limitations include incompatibility with aggressive halogenation conditions (POCl₃, high-temperature fluorination) and the requirement for specialized linkers resistant to repetitive deprotection cycles. Additionally, the low loading capacity (typically 0.5-2 mmol/g) of most resins presents scalability challenges for bulk synthesis [4] [7] [10].
Table 3: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
---|---|---|
Functional Group Tolerance | Excellent tolerance to harsh conditions | Limited by resin stability |
Purification Complexity | Requires chromatography after each step | Simple filtration and washing |
Scalability | Highly scalable (gram to kilogram) | Limited by resin loading capacity |
Reaction Monitoring | Standard analytical methods (TLC, HPLC) | Requires cleavage for full analysis |
Automation Potential | Moderate | High |
Intermediate Characterization | Straightforward | Challenging |
Applicability to Target | Well-established | Not yet demonstrated |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8